Cas no 497142-88-8 ((2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol)

(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol is a chiral flavonoid derivative characterized by its stereospecific (2R,3R) configuration and functionalized chromene scaffold. The compound features a 4-hydroxyphenyl group at the C-2 position, a methoxy substituent at C-7, and a methyl group at C-8, contributing to its structural specificity. The presence of a hydroxyl group at C-3 enhances its potential for hydrogen bonding and derivatization. This molecule is of interest in synthetic and medicinal chemistry due to its rigid, oxygenated framework, which may serve as a precursor for bioactive compounds or as a model for studying stereoselective reactions. Its defined stereochemistry and functional group arrangement make it valuable for structure-activity relationship studies.
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol structure
497142-88-8 structure
Product Name:(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol
CAS No:497142-88-8
MF:C17H18O4
MW:286.322425365448
CID:1530716
PubChem ID:637885
Update Time:2025-06-09

(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-3-ol,3,4-dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-, (2R,3R)-
    • Tupichinol A
    • LMPK12020006
    • Q44167222
    • CHEBI:185008
    • CHEMBL464202
    • DTXSID101043589
    • 497142-88-8
    • starbld0001757
    • AKOS040762460
    • CS-0129896
    • (2R,3R)-2-(4-Hydroxyphenyl)-7-methoxy-8-methylchroman-3-ol
    • HY-N7481
    • (2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol
    • (2R,3R)-3,4-Dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-2H-1-benzopyran-3-ol
    • DA-78702
    • SCHEMBL25192306
    • Inchi: 1S/C17H18O4/c1-10-15(20-2)8-5-12-9-14(19)17(21-16(10)12)11-3-6-13(18)7-4-11/h3-8,14,17-19H,9H2,1-2H3/t14-,17-/m1/s1
    • InChI Key: PSCVPMJLJOIQKC-RHSMWYFYSA-N
    • SMILES: O1C2C(C)=C(C=CC=2C[C@H]([C@H]1C1C=CC(=CC=1)O)O)OC

Computed Properties

  • Exact Mass: 286.12050905g/mol
  • Monoisotopic Mass: 286.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: Powder

(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70460-5 mg
2H-1-Benzopyran-3-ol,3,4-dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-, (2R,3R)-
497142-88-8
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¥6880.0 2021-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
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TargetMol Chemicals
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¥ 4990 2024-07-19
TargetMol Chemicals
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TargetMol Chemicals
TN5195-1 mL * 10 mM (in DMSO)
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¥ 4990 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70460-5mg
2H-1-Benzopyran-3-ol,3,4-dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-, (2R,3R)-
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¥ 4890 2024-07-19
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